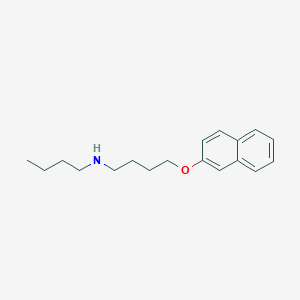

N-butyl-4-(2-naphthyloxy)-1-butanamine

Vue d'ensemble

Description

N-butyl-4-(2-naphthyloxy)-1-butanamine, also known as GW501516, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in recent years due to its performance-enhancing properties.

Applications De Recherche Scientifique

N-butyl-4-(2-naphthyloxy)-1-butanamine has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. Additionally, it has been investigated for its potential use in the treatment of cancer, neurodegenerative diseases, and muscle wasting.

Mécanisme D'action

N-butyl-4-(2-naphthyloxy)-1-butanamine activates PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, energy homeostasis, and inflammation. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy expenditure and improved metabolic function.

Biochemical and Physiological Effects:

N-butyl-4-(2-naphthyloxy)-1-butanamine has been shown to improve endurance performance in animal models by increasing the oxidative capacity of skeletal muscle. It also reduces the accumulation of lactic acid, which delays fatigue during exercise. Additionally, it has been shown to improve lipid profile, reduce triglyceride levels, and increase HDL cholesterol levels in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

N-butyl-4-(2-naphthyloxy)-1-butanamine has several advantages for lab experiments. It is easily synthesized and can be administered orally, which makes it a convenient tool for studying the effects of PPARδ activation in animal models. However, its performance-enhancing properties have raised concerns about its potential misuse in sports, which limits its use in research.

Orientations Futures

Future research on N-butyl-4-(2-naphthyloxy)-1-butanamine should focus on its potential therapeutic applications in metabolic and cardiovascular diseases. Additionally, more studies are needed to investigate its safety and efficacy in humans. The development of selective PPARδ agonists with fewer side effects could also be an interesting avenue for future research. Finally, more research is needed to understand the long-term effects of N-butyl-4-(2-naphthyloxy)-1-butanamine on metabolic and cardiovascular health.

Propriétés

IUPAC Name |

N-butyl-4-naphthalen-2-yloxybutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-2-3-12-19-13-6-7-14-20-18-11-10-16-8-4-5-9-17(16)15-18/h4-5,8-11,15,19H,2-3,6-7,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZHBDXPPCEEJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCOC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(n-butyl)-(4-(naphthalen-2-yloxy)butyl)amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide](/img/structure/B5060406.png)

amino]methyl}-2-ethoxyphenol](/img/structure/B5060408.png)

![1-(3,4-dichlorophenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5060424.png)

![1-(2-chlorobenzyl)-N-[4-(trifluoromethoxy)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060431.png)

![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B5060433.png)

![2-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5060444.png)

![2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5060449.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitro-2-pyridinamine](/img/structure/B5060475.png)

![N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5060482.png)

![5-((2-chlorophenyl){[4-(4-pyridinylmethyl)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060494.png)

![11-(4-hydroxyphenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5060495.png)

![(4-ethynylbenzyl)({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5060504.png)